B1575066 MAGE-3 (168-176)

MAGE-3 (168-176)

Cat. No. B1575066
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanoma-associated antigen 3;  MAGE-3

Scientific Research Applications

Vaccine Development in Cancer Treatment

MAGE-3, as a cancer testis antigen, has been a target for cancer vaccine development. In a study by Atanackovic et al. (2004), MAGE-3 was used in a vaccine for non-small cell lung cancer patients. This study demonstrated that vaccination with MAGE-3 recombinant protein induced antibody and T cell responses, including a CD8+ T cell response to the HLA-A1-restricted peptide MAGE-3 168-176. These findings highlight the potential of MAGE-3 in developing vaccines that elicit a strong immune response against cancer cells (Atanackovic et al., 2004).

Tumor-Specific Immune Responses

The MAGE-3 gene is selectively expressed in various tumor types, making it a valuable target for immunotherapy. Valmori et al. (1997) analyzed the presence of MAGE-3-specific cytolytic T lymphocytes in HLA-A2 melanoma patients. They found that some patients had CTL precursors that could recognize MAGE-3 peptide 168-176, but the effectiveness of this peptide for specific immunotherapy was limited due to low expression levels in melanomas (Valmori et al., 1997).

Immunotherapy and Vaccination Studies

Tumoral and immunologic responses have been studied in the context of MAGE-3 vaccination. In a study by van Baren et al. (2005), melanoma patients were vaccinated with an ALVAC virus encoding MAGE antigens. This study observed tumor regression and CTL response against the MAGE-3 antigen in a minority of patients, suggesting the potential of MAGE-3-targeted therapies in treating melanoma (van Baren et al., 2005).

Analysis of Gene Expression and Function

The expression and function of the MAGE-3 gene product have been extensively analyzed. Kocher et al. (1995) identified the MAGE-3 gene product as a melanoma antigenic epitope and analyzed its intracellular location. This research contributes to understanding the role and potential applications of MAGE-3 in cancer treatment (Kocher et al., 1995).

properties

sequence

EVDPIGHLY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanoma-associated antigen 3 (168-176); MAGE-3 (168-176)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.